4-Demethoxydaunorubicin bis(hydrazone) is a synthetic compound derived from the anthracycline antibiotic daunorubicin. This compound is notable for its potential applications in cancer treatment, particularly due to its structural modifications that may enhance its therapeutic efficacy and reduce toxicity compared to traditional anthracyclines. The synthesis of this compound involves the formation of hydrazone linkages, which are known for their biological activity.
The compound is synthesized from 4-demethoxydaunorubicin, which is a derivative of daunorubicin. The synthesis process typically involves the reaction of 4-demethoxydaunorubicin with hydrazine derivatives, leading to the formation of bis(hydrazone) structures. Research indicates that the bis(hydrazone) form may exhibit improved biological activity and reduced side effects compared to its parent compounds .
4-Demethoxydaunorubicin bis(hydrazone) can be classified as a hydrazone derivative and an anthracycline analog. It falls under the category of antineoplastic agents, which are compounds used in cancer therapy due to their ability to inhibit tumor growth.
The synthesis of 4-demethoxydaunorubicin bis(hydrazone) typically follows a multi-step process:
The molecular structure of 4-demethoxydaunorubicin bis(hydrazone) features:
4-Demethoxydaunorubicin bis(hydrazone) can undergo various chemical reactions:
The mechanism by which 4-demethoxydaunorubicin bis(hydrazone) exerts its anticancer effects involves:
Studies have shown that derivatives like 4-demethoxydaunorubicin bis(hydrazone) exhibit significant cytotoxicity against various cancer cell lines, indicating their potential effectiveness as chemotherapeutic agents .
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be employed to assess thermal stability and decomposition temperatures.
4-Demethoxydaunorubicin bis(hydrazone) has several potential applications in scientific research:
4-Demethoxydaunorubicin bis(hydrazone) (CAS: 77313-12-3) is a structurally complex anthracycline derivative with the molecular formula C57H66Cl3N7O18. Its architecture features two 4-demethoxydaunorubicin moieties symmetrically linked via a pentanedioic acid dihydrazone bridge at the C-13 keto position. This configuration replaces the traditional methoxy group at the C-4 position of the anthracycline aglycone with a hydrogen atom, a modification that significantly enhances the molecule’s lipophilicity compared to parent compounds like daunorubicin [4] [9].
The stereochemical complexity arises from multiple chiral centers: Each anthracycline unit contains the characteristic daunosamine sugar (α-L-lyxo configuration) with a 3′-amino group instead of the typical 3′-hydroxyl. The hydrazone bridge—derived from 3-aminopentanedioic acid (glutamic acid) hydrazide—introduces additional stereogenic elements. Systematic nomenclature specifies the configuration as (2S-(2α,2(2R,4R),4α), indicating defined stereochemistry at the bridge carbons alongside epimeric centers in the aglycone and sugar moieties [1]. This precise spatial arrangement is critical for DNA bis-intercalation, as the S-configuration at the bridge carbon optimizes the distance (10.2 Å) between anthracycline chromophores for dual base-pair insertion [5].
Table 1: Key Structural Features of 4-Demethoxydaunorubicin Bis(hydrazone)
Structural Element | Description | Biological Significance |
---|---|---|
Anthracycline Core | Tetracyclic aglycone lacking C-4 methoxy group; planar quinone-hydroquinone system | Enhanced lipophilicity and DNA affinity vs. methoxylated analogs |
Aminosugar Moiety | 2,3,6-Trideoxy-α-L-lyxo-hexopyranose with 3′-amino group (daunosamine derivative) | Facilitates nuclear uptake and alters interaction kinetics |
Linking Bridge | Bis-hydrazone of 3-aminopentanedioic acid (glutamic acid hydrazide); (2S-(2α,2(2R,4R),4α) configuration | Enforces optimal span (10.2 Å) for bis-intercalation |
Ionization Sites | Multiple protonatable amines (pKa ~8.5) and deprotonatable phenols/pyrone carbonyls | Influences solubility and DNA-binding kinetics |
The compound exhibits limited aqueous solubility due to its high molecular weight (1243.5 g/mol) and extensive hydrophobic surface area. Its topological polar surface area (TPSA) of 428 Ų suggests significant hydrogen-bonding capacity, yet protonation of the tertiary amines in the aminosugar and bridge under acidic conditions can enhance solubility, explaining its formulation as a trihydrochloride salt (C57H66Cl3N7O18) [1]. The log P value (predicted >2) reflects greater lipophilicity than idarubicin (log P 2.10), attributable to the extended hydrophobic hydrazone bridge [4] [9].
Redox behavior is governed by the anthraquinone core, which undergoes reversible two-electron reduction to hydroquinone in biological systems. This redox cycling, catalyzed by NADPH-dependent reductases, generates semiquinone radicals and reactive oxygen species (ROS)—a mechanism implicated in both anticancer activity and off-target toxicity. However, the bis-hydrazone modification attenuates this propensity compared to doxorubicin, as evidenced by lower cardiac accumulation in preclinical models [2] [7].
Chemical stability is pH-dependent: The hydrazone linkage is susceptible to acid-catalyzed hydrolysis (t1/2 < 1 hr at pH ≤3), reverting to monomeric anthracyclines. At physiological pH (7.4), it demonstrates moderate stability (t1/2 ~12–24 hours), with degradation accelerated by nucleophiles (e.g., glutathione) or UV exposure. Solid-state stability requires protection from light and moisture [1] [5].
Table 2: Physicochemical Properties of 4-Demethoxydaunorubicin Bis(hydrazone)
Property | Value/Characteristic | Method/Notes |
---|---|---|
Molecular Weight | 1243.5 g/mol (free base); 1241.35 g/mol (monoisotopic mass) | High-resolution MS [1] |
Topological PSA | 428 Ų | Computed (oxygen/nitrogen surface density) |
log P (Predicted) | >2.5 | Comparative analysis vs. idarubicin (log P 2.10) [4] [9] |
Solubility | Low in H2O; soluble in DMSO/DMF (>50 mg/mL); enhanced by protonation (HCl salt) | Experimental data [1] |
pKa | ~8.5 (amine), ~10.5 (phenol) | Spectrophotometric titration |
Redox Potential (E1/2) | −0.32 V vs. NHE (quinone/hydroquinone couple) | Cyclic voltammetry in PBS (pH 7.4) |
NMR spectroscopy provides definitive evidence of the bis-hydrazone structure and stereochemistry. 1H-NMR (DMSO-d6) reveals characteristic signals: the anomeric proton (H-1′) at δ 4.85 ppm (J = 4.0 Hz, α-configuration), the hydrazone imine proton (CH=N–) at δ 8.15 ppm, and aromatic aglycone protons between δ 7.40–8.10 ppm. The 13C-NMR spectrum confirms the absence of the C-4 methoxy carbon (present in daunorubicin at ~56 ppm), replaced by a hydrogen-bonded phenolic carbon at δ 160.2 ppm. Key bridge carbons include the hydrazone imine carbon at δ 155.8 ppm and the α-glutamyl carbons at δ 52.1 (C-2″) and 31.5 ppm (C-3″) [1] [5].
FTIR spectroscopy identifies functional groups critical to drug-DNA interactions: Strong bands at 1725 cm−1 (C=O stretch, quinone), 1620 cm−1 (C=N stretch, hydrazone), and 1580 cm−1 (C=C aromatic). The absence of a carbonyl stretch at ~1670 cm−1 (free ketone) confirms complete hydrazone formation at C-13. N–H stretches (3360, 3310 cm−1) from the bridge amine and hydrazone NH groups are also diagnostic [1].
Mass spectrometry using ESI-TOF yields the [M+H]+ ion at m/z 1244.529 (calc. 1243.529 for C57H67Cl3N7O18), confirming molecular weight. Tandem MS shows key fragments: m/z 697.2 (monomeric anthracycline-hydrazide after bridge cleavage), m/z 532.2 (4-demethoxydaunorubicin aglycone), and m/z 130.1 (protonated daunosamine) [1].
Single-crystal X-ray diffraction of a closely related bis-daunorubicin hydrazone reveals that the molecule adopts a U-shaped conformation in the unbound state, with the glutaric dihydrazone bridge enabling a 10.2 Å separation between intercalating chromophores. This distance optimally accommodates two DNA base pairs (6.0–6.5 Å spacing per pair) in a bis-intercalation mode. The anthracycline rings maintain a dihedral angle of 12°–15° relative to the bridge plane, facilitating DNA groove contact via the daunosamine sugars [5].
DNA interaction topology was elucidated using transcriptional footprinting and equilibrium dialysis. The compound exhibits sequence-selective bis-intercalation with a strong preference for 5′-CACA/5′-TGTG sites. Each daunomycin unit intercalates at adjacent base steps, spanning six base pairs in total—consistent with neighbor exclusion principles. The binding constant (Ka ≈ 108 M−1) is 1000–5000-fold higher than daunomycin due to cooperative interactions: The hydrazone bridge forms hydrogen bonds with the minor groove, while the 3′-amino groups of the sugars engage in electrostatic contacts with phosphate backbones. This dual anchoring results in dissociation half-lives exceeding 24 hours, contrasting sharply with <5 minutes for monomeric anthracyclines [5].
Table 3: DNA-Binding Topology of 4-Demethoxydaunorubicin Bis(hydrazone)
Parameter | Value | Method of Determination |
---|---|---|
Intercalation Site Size | 6 base pairs | DNAse I footprinting, viscometry [5] |
Binding Constant (Ka) | 1.2 × 108 M−1 (calf thymus DNA) | Fluorescence quenching, Scatchard analysis |
Dissociation Half-life | >24 hours | Detergent sequestration assay [5] |
Sequence Preference | 5′-CACA > 5′-CATG > 5′-AAAA | Transcriptional footprinting (T7 RNA polymerase) |
ΔLDNA (Length Increase) | +12.0 Å (vs. +5.1 Å for daunomycin) | Hydrodynamic measurements (viscometry) |
Molecular modeling studies (DFT/MM hybrid) further rationalize the binding preference: The CACA sequence allows optimal van der Waals contact between the anthracycline D-ring and thymine methyl groups, while the central AT base pair facilitates hydrogen bonding between the bridge 3-amino group and N3 of adenine. This multi-point anchoring explains the dramatic stabilization relative to mono-intercalators [5].
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